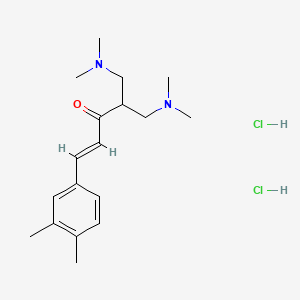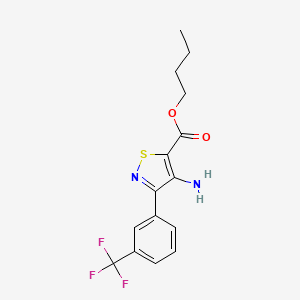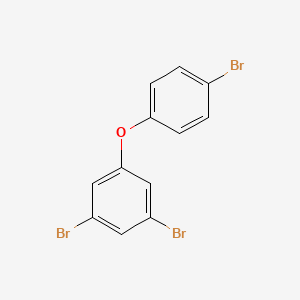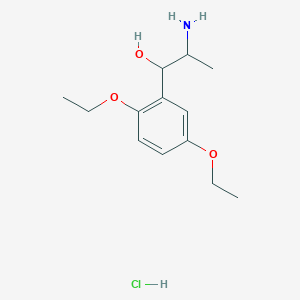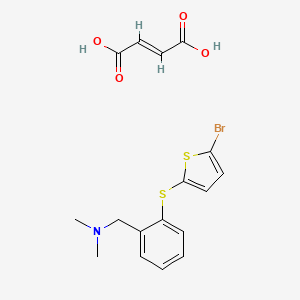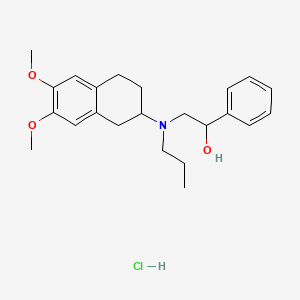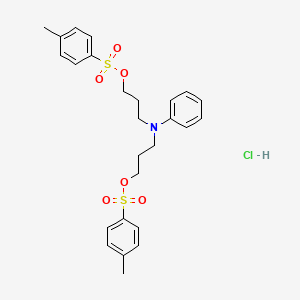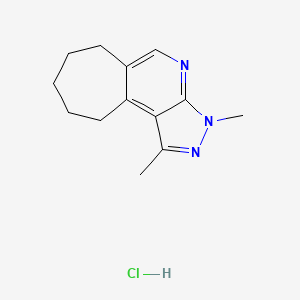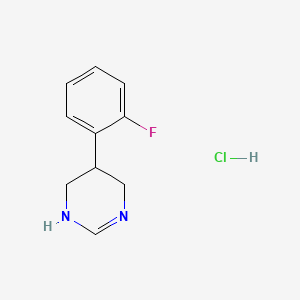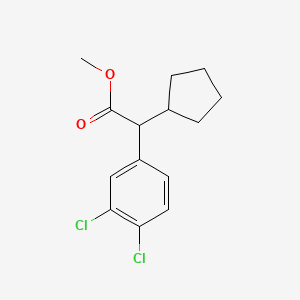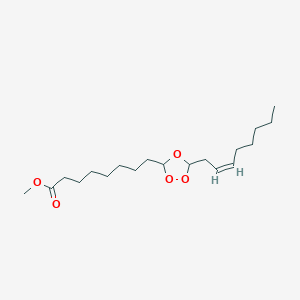
Methyl linoleate 9,10-ozonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl linoleate 9,10-ozonide: is a chemical compound derived from methyl linoleate , which is an ester of linoleic acid. Linoleic acid is an essential polyunsaturated fatty acid commonly found in vegetable oils. The 9,10-ozonide form of methyl linoleate results from the reaction of ozone (O₃) with the double bonds in its structure.
Métodos De Preparación
Synthetic Routes:: The synthesis of methyl linoleate 9,10-ozonide involves ozonolysis of methyl linoleate. Ozonolysis is a reaction where ozone cleaves carbon-carbon double bonds, leading to the formation of ozonides. In this case, ozone reacts with the double bonds in methyl linoleate to yield the 9,10-ozonide.
Reaction Conditions:: The ozonolysis reaction typically occurs under mild conditions, using ozone gas (O₃) in a solvent such as dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to prevent further oxidation.
Industrial Production Methods:: While industrial-scale production of this compound is less common, laboratory-scale synthesis provides valuable insights into its properties and applications.
Análisis De Reacciones Químicas
Reactivity:: Methyl linoleate 9,10-ozonide is susceptible to various chemical reactions due to its ozonide functional group. Some notable reactions include:
Reduction: Reduction of the ozonide can yield aldehydes or other products.
Hydrolysis: Hydrolysis of the ozonide can lead to the formation of aldehydes and carboxylic acids.
Cyclization: The ozonide can undergo cyclization reactions, forming cyclic compounds.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Hydrolysis: Acidic or basic conditions.
Cyclization: Acidic catalysts or heat.
Major Products:: The major products depend on the specific reaction conditions and the subsequent transformations of the ozonide.
Aplicaciones Científicas De Investigación
Biological Research: Investigating its effects on cellular processes and lipid metabolism.
Medicine: Exploring its therapeutic properties, including anti-inflammatory or antioxidant effects.
Chemistry: As a model compound for ozonolysis studies.
Mecanismo De Acción
The exact mechanism by which methyl linoleate 9,10-ozonide exerts its effects remains an active area of research. It likely involves interactions with cellular components, oxidative stress pathways, and lipid-related processes.
Comparación Con Compuestos Similares
While methyl linoleate 9,10-ozonide is unique due to its ozonide functionality, other related compounds include:
Linoleic Acid: The parent compound from which methyl linoleate is derived.
Other Fatty Acid Ozonides: Similar ozonides formed from different fatty acids.
Propiedades
Número CAS |
121431-57-0 |
|---|---|
Fórmula molecular |
C19H34O5 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate |
InChI |
InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
Clave InChI |
AFPOKSLEBAWNKG-XFXZXTDPSA-N |
SMILES isomérico |
CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


